REACTION_CXSMILES
|
Cl[Sn:2](Cl)(Cl)Cl.[Sn].[Cl-].[In+3:8].[Cl-].[Cl-].C(=O)([O-])[OH:12].[NH4+]>>[OH-:12].[Sn+4:2].[In+3:8].[OH-:12].[OH-:12].[OH-:12].[OH-:12].[OH-:12].[OH-:12] |f:2.3.4.5,6.7,8.9.10.11.12.13.14.15.16,^3:5|
|
Name
|
SnCl4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
tin tetrachloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
SnCl4
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[In+3].[Cl-].[Cl-]
|
Name
|
aqueous alkali solution
|
Quantity
|
0.6 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium hydrogen carbonate
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
to prepare a mixed aqueous solution
|
Type
|
ADDITION
|
Details
|
was added to the mixed aqueous solution
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
a mixture (reaction liquid)
|
Type
|
CUSTOM
|
Details
|
The pH of the reaction liquid
|
Type
|
CUSTOM
|
Details
|
was adjusted to 30° C.
|
Type
|
CUSTOM
|
Details
|
to react for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washing
|
Type
|
FILTRATION
|
Details
|
more, the precipitate (In/Sn coprecipitated hydroxide) was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Sn+4].[In+3].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |